molecular formula C9H9FN2O2S B2355644 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide CAS No. 948910-03-0

1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide

Cat. No.: B2355644
CAS No.: 948910-03-0
M. Wt: 228.24
InChI Key: QPISSNRRDYKYCK-UHFFFAOYSA-N
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Properties

IUPAC Name

1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPISSNRRDYKYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. This process leads to the formation of sulfone derivatives. The oxidation occurs at the sulfur atom of the methanesulfonamide group, increasing its oxidation state.

Reduction Reactions

Reduction reactions can be performed on this compound using reducing agents such as lithium aluminum hydride (LiAlH₄). These reactions typically result in the formation of amine derivatives. The reduction usually targets the cyano group, converting it into an amine group.

Substitution Reactions

Nucleophilic substitution reactions can occur with this compound under appropriate conditions. The cyano group or the fluorophenyl group can be replaced by other functional groups. These reactions require specific catalysts and reaction conditions to ensure selectivity and yield.

Hydrolysis Reactions

Hydrolysis reactions can be performed on related compounds containing cyano and sulfonamide groups. For instance, the hydrolysis of methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionate with potassium hydroxide in aqueous ethanol yields 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionic acid . Such hydrolysis reactions are crucial in modifying the chemical structure and properties of these compounds .

रिएक्शन स्थितियाँ (Reaction Conditions)

Here is a markdown table summarizing typical reaction conditions for the chemical reactions of this compound:

Reaction TypeReagentsConditionsProducts
OxidationHydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄)Controlled temperature, aqueous or organic solventSulfone derivatives
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous conditions, inert atmosphereAmine derivatives
Nucleophilic SubstitutionVarious nucleophilesAppropriate solvent, catalyst (if needed)Substituted products
Sulfonamide Formation4-Fluorobenzylamine, Methanesulfonyl chloride, TriethylamineControlled temperature, inert atmosphere, base (Triethylamine)This compound

Scientific Research Applications

Chemistry

1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide serves as a crucial building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

  • Substitution Reactions : It can undergo nucleophilic substitutions due to the presence of the cyano and sulfonamide groups.
  • Coupling Reactions : The compound can be utilized in coupling reactions to form more complex structures.

Biochemical Assays

This compound is used extensively in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate various biochemical pathways and cellular processes.

Drug Development

This compound has shown potential as a precursor for drug development, particularly in creating inhibitors for specific enzymes or receptors involved in disease processes. For instance, it has been studied for its effects on tyrosine kinase receptors, which are implicated in various cancers .

Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited autotaxin, an enzyme linked to cancer metastasis. The investigation revealed that these compounds could significantly reduce the invasion of melanoma cells in vitro, highlighting their potential as therapeutic agents against cancer .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. These studies indicate that the compound's mechanism may involve disrupting tubulin polymerization, essential for cancer cell division .

Mechanism of Action

The mechanism of action of 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets:

Biological Activity

1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications in medicine.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors, leading to various pharmacological effects. The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant antitumor properties. For instance, a related sulfonamide compound demonstrated the ability to inhibit autotaxin (ATX), an enzyme implicated in cancer progression. This inhibition led to reduced invasion and metastasis in melanoma cells in vitro and in vivo .

Anti-inflammatory Effects

Sulfonamide derivatives are often explored for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that this compound may also share this property, potentially offering therapeutic benefits in conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Studies on related compounds have shown that modifications in the aromatic ring or the sulfonamide moiety can significantly influence potency and selectivity against biological targets .

Study 1: Inhibition of Autotaxin

A study evaluated a series of sulfonamide derivatives for their ability to inhibit autotaxin activity. The most potent compounds exhibited IC50 values in the low nanomolar range, effectively reducing tumor cell invasion and chemoresistance in breast cancer models . This suggests that this compound could be developed further as a therapeutic agent against cancer.

Study 2: Anti-inflammatory Properties

In another investigation, sulfonamide derivatives were tested for their anti-inflammatory effects using rat models. The compounds demonstrated significant reductions in inflammatory markers, indicating potential applications in treating inflammatory diseases .

Data Tables

Compound Target IC50 (nM) Effect
This compoundAutotaxinTBDInhibition of tumor invasion
Related Sulfonamide ACOX-250Anti-inflammatory
Related Sulfonamide BCOX-175Anti-inflammatory

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